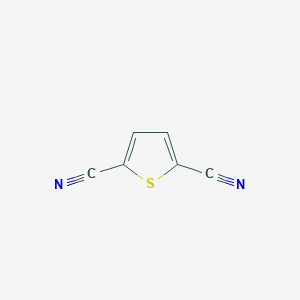

![molecular formula C42H36N2 B170546 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene CAS No. 177799-16-5](/img/structure/B170546.png)

9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene

Übersicht

Beschreibung

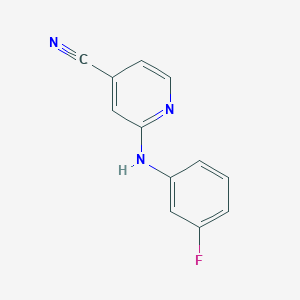

“9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene”, also known as TTPA, is commonly used as a green dopant material in TADF-OLED devices . It bears two triarylamine units and is electron-rich in nature . It can be used as a hole-transporting material for OLED, OPV, and perovskite solar cell applications .

Molecular Structure Analysis

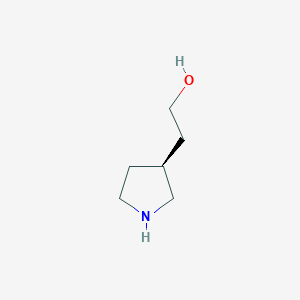

The molecular formula of “9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene” is C42H36N2 . The molecular weight is 568.76 g/mol . The InChI Key is FWXNJWAXBVMBGL-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene” is a solid at 20 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Photocatalytic Applications

9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene demonstrates significant potential as a photocatalyst in radical fluoroalkylation processes under visible light irradiation. Its structure, characterized by diarylamine donors and a π-conjugated anthracene system, contributes to its high reducing power, enabling the generation of various fluoroalkyl radicals from electron-accepting precursors. The design of such anthracene-based photocatalysts is critical in determining their absorption capabilities of visible light and their stability towards redox stimuli. Detailed mechanistic studies suggest that these reactions proceed via catalytic radical processes (Noto, Tanaka, Koike, & Akita, 2018).

Electronic and Molecular Structures

The electronic and molecular structures of 9,10-diamino-substituted anthracenes, particularly those with various N-substituents, have been revisited. Different N-substituents significantly influence the electronic and molecular structures of the oxidized species of these compounds. For instance, 9,10-bis(N,N-di(p-anisyl)amino)anthracene maintains its planarity during successive one-electron oxidations, unlike its counterparts, which undergo substantial structural changes. These structural changes in the oxidized states are attributed to differences in the frontier molecular orbitals due to varying extents of mixing between the amine-localized and anthrylene-localized orbitals (Uebe, Kato, Tanaka, & Ito, 2016).

Fluorescent pH Sensors and Biological Probes

Functionalized 9,10-distyrylanthracene derivatives exhibit aggregation-induced emission (AIE) properties. These properties are tunable through molecular structure control, making these compounds suitable for pH and biomacromolecule sensing. One such compound, a phenol-moiety-containing derivative, shows aggregation-induced high fluorescence intensity under specific pH conditions, making it an effective pH sensor. Another derivative interacts strongly with protein or DNA, amplifying its emission, thus serving as a selective fluorescent turn "on" biological probe for protein and DNA detection (Lu et al., 2010).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

9-N,9-N,10-N,10-N-tetrakis(4-methylphenyl)anthracene-9,10-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H36N2/c1-29-13-21-33(22-14-29)43(34-23-15-30(2)16-24-34)41-37-9-5-7-11-39(37)42(40-12-8-6-10-38(40)41)44(35-25-17-31(3)18-26-35)36-27-19-32(4)20-28-36/h5-28H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXNJWAXBVMBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H36N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629288 | |

| Record name | N~9~,N~9~,N~10~,N~10~-Tetrakis(4-methylphenyl)anthracene-9,10-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene | |

CAS RN |

177799-16-5 | |

| Record name | N~9~,N~9~,N~10~,N~10~-Tetrakis(4-methylphenyl)anthracene-9,10-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

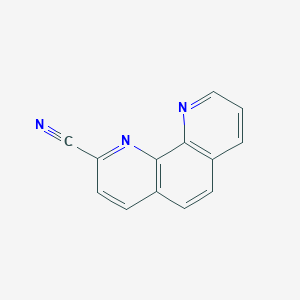

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-methylbenzoyl)amino]benzoic Acid](/img/structure/B170493.png)

![1-(Benzo[b]thiophen-2-yl)propan-1-amine](/img/structure/B170496.png)

![Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170497.png)